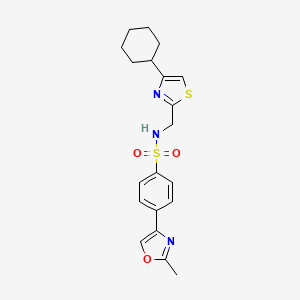

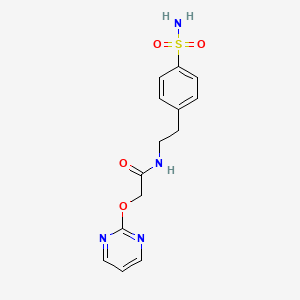

1-(2-Morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as MPFU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Design

- A study highlighted the design and synthesis of novel urea derivatives showing potent activity against chronic myeloid leukemia (CML) cell lines, indicating a pathway for the development of new treatments for leukemia and cancer. These compounds, including morpholine and pyrimidinyl groups, were effective in cellular assays, showing minimal cellular toxicity and inducing apoptosis via the PI3K/Akt signaling pathway (Li et al., 2019).

Mechanisms of Action in Cancer

- Another research focused on a phenoxypyrimidine-urea derivative, AKF-D52, demonstrating its antiproliferative effects against non-small cell lung cancer cells. This compound induced both caspase-dependent and -independent apoptosis and cytoprotective autophagy. Its effects were mediated through reactive oxygen species (ROS) production, offering insights into potential therapeutic strategies for lung cancer (Gil et al., 2021).

Anion Receptor Chemistry

- Research into the assembly and selectivity of urea-based anion receptors revealed that certain urea derivatives form stable complexes in solution, which can discriminate between different anions based on their geometric arrangement. This finding has implications for the development of selective anion sensors and separation technologies (Amendola et al., 2006).

Antimicrobial Activity

- A series of N-alkyl substituted urea derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Compounds featuring a morpholine moiety exhibited enhanced activity, highlighting the potential of urea derivatives in developing new antimicrobial agents (Zheng et al., 2010).

Advancements in Material Science

- The synthesis and characterization of novel silatranes bearing substituted urea functionality were undertaken, contributing to the field of organometallic chemistry and materials science. These compounds, incorporating morpholine and other amine groups, displayed unique structural characteristics and potential applications in material synthesis (Puri et al., 2011).

properties

IUPAC Name |

1-(2-morpholin-4-ylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5O2/c17-16(18,19)11-2-1-3-12(8-11)22-15(25)23-13-9-20-14(21-10-13)24-4-6-26-7-5-24/h1-3,8-10H,4-7H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCZTKQSLNMTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B2968071.png)

![Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968076.png)

![3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2968079.png)